3-Hydroxy-8-methylnonanoic acid

Vue d'ensemble

Description

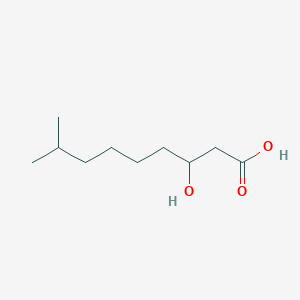

3-Hydroxy-8-methylnonanoic acid is an organic compound with the molecular formula C10H20O3 It is a hydroxy fatty acid, characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) on a nonanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-8-methylnonanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 8-methylnonanoic acid using suitable oxidizing agents. Another method includes the hydrolysis of esters derived from this compound. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs biotechnological processes, such as microbial fermentation, where specific strains of bacteria or yeast are used to produce the compound. This method is preferred due to its sustainability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxy-8-methylnonanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.

Major Products:

Oxidation: 3-Keto-8-methylnonanoic acid.

Reduction: 3-Hydroxy-8-methylnonanol.

Substitution: 3-Chloro-8-methylnonanoic acid.

Applications De Recherche Scientifique

Biosynthesis and Biofuels

3-Hydroxy-8-methylnonanoic acid is primarily recognized for its role in microbial biosynthesis. Recent advancements have demonstrated that genetically modified microorganisms, particularly E. coli, can produce this compound efficiently from renewable resources such as glucose or isobutyric acid. This process not only enhances the yield of fatty acids but also provides a sustainable alternative to traditional biofuel production methods .

Table 1: Microbial Production Methods

Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to act as a precursor for the development of drugs targeting metabolic pathways involving fatty acids . For instance, research has indicated its potential in formulating anti-inflammatory and analgesic medications due to its biochemical interactions within the body .

Food Industry

In the food sector, this compound can be utilized as a flavoring agent or preservative due to its stability and safety profile when incorporated into food products. Its unique flavor profile contributes to enhancing the sensory attributes of various food items .

Biotechnological Research

This compound is also significant in biotechnological research, particularly in studying fatty acid metabolism and biosynthesis pathways in microorganisms. It provides insights into metabolic engineering approaches aimed at optimizing the production of value-added compounds from renewable resources .

Case Study 1: Microbial Production of Fatty Acids

A study focused on the microbial production of branched-chain fatty acids highlighted the efficiency of using genetically engineered E. coli strains to produce this compound from glucose substrates. The engineered strains demonstrated a significant increase in yield compared to wild-type strains, showcasing the potential for industrial applications in biofuel production .

Case Study 2: Pharmaceutical Applications

Research conducted on the synthesis of anti-inflammatory compounds revealed that derivatives of this compound exhibited promising biological activity. The study emphasized the importance of this compound as a building block for developing new therapeutic agents targeting chronic inflammation .

Mécanisme D'action

The mechanism of action of 3-hydroxy-8-methylnonanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and carboxyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate metabolic pathways by acting as a substrate or inhibitor for various enzymes, influencing cellular processes and biochemical reactions.

Comparaison Avec Des Composés Similaires

Nonanoic Acid: A saturated fatty acid with a similar carbon chain length but lacking the hydroxyl group.

8-Methylnonanoic Acid: Similar structure but without the hydroxyl group at the third position.

3-Hydroxydecanoic Acid: Similar hydroxylation but with a longer carbon chain.

Uniqueness: 3-Hydroxy-8-methylnonanoic acid is unique due to the presence of both a hydroxyl and a methyl group on the nonanoic acid backbone. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Activité Biologique

3-Hydroxy-8-methylnonanoic acid (3-OH-8-Me-nonanoic acid) is a medium-chain fatty acid that has garnered attention in recent years for its significant biological activities. This article explores its properties, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its hydroxyl group at the third carbon and a methyl group at the eighth carbon of a nine-carbon fatty acid chain. Its molecular formula is . The compound is soluble in organic solvents and exhibits distinct physical properties that contribute to its biological activities.

Biological Activities

Antimicrobial Activity

Research indicates that 3-OH-8-Me-nonanoic acid exhibits significant antimicrobial properties. It has been shown to have activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . In a study involving cyclic peptide antibiotics, the presence of 3-OH-8-Me-nonanoic acid was crucial for enhancing the efficacy of the antibiotic complex against various bacterial strains .

Antioxidant Activity

In vitro studies have demonstrated that 3-OH-8-Me-nonanoic acid possesses antioxidant properties. It effectively scavenges free radicals, thereby reducing oxidative stress in cellular environments. This antioxidant activity is critical for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases .

Metabolic Effects

The compound has been studied for its effects on lipid metabolism. In adipocyte models, 3-OH-8-Me-nonanoic acid was found to activate AMP-activated protein kinase (AMPK), which plays a vital role in regulating energy homeostasis and lipid metabolism. This activation leads to decreased lipid accumulation, suggesting potential applications in obesity management and metabolic syndrome treatment .

Research Findings and Case Studies

Case Study: Antimicrobial Activity

In a comparative study of various fatty acids, 3-OH-8-Me-nonanoic acid was included in an antibiotic formulation that showed enhanced efficacy against resistant bacterial strains. The study highlighted the importance of structural components of fatty acids in developing new antimicrobial agents .

Case Study: Antioxidant Effects

A study on different cultivars of Australian plants revealed that 3-OH-8-Me-nonanoic acid significantly improved antioxidant capacity when incorporated into dietary supplements. The results indicated a potential role in functional foods aimed at reducing oxidative stress-related diseases .

Propriétés

IUPAC Name |

3-hydroxy-8-methylnonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-8(2)5-3-4-6-9(11)7-10(12)13/h8-9,11H,3-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJJZNZXKAPKLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625870 | |

| Record name | 3-Hydroxy-8-methylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62675-78-9 | |

| Record name | 3-Hydroxy-8-methylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.